hepoxilin A3

Description

Properties

CAS No. |

85589-24-8 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

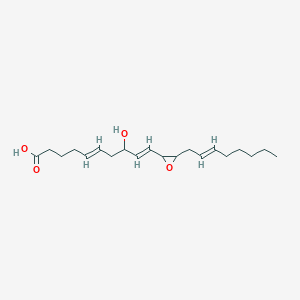

IUPAC Name |

(5Z,9E)-8-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1 |

InChI Key |

SGTUOBURCVMACZ-CIQDQOFUSA-N |

SMILES |

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Isomeric SMILES |

CCCCC/C=C\C[C@H]1[C@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Other CAS No. |

94161-11-2 |

physical_description |

Solid |

Synonyms |

8-EH-2 8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid hepoxilin A hepoxilin A3 hexophilin A3 HXA3 cpd |

Origin of Product |

United States |

Foundational & Exploratory

Hepoxilin A3: A Comprehensive Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepoxilin A3 (HxA3) is a bioactive eicosanoid derived from arachidonic acid via the 12-lipoxygenase pathway. This technical guide provides an in-depth overview of the structure, biosynthesis, and multifaceted functions of HxA3, with a particular focus on its roles in inflammation, neutrophil chemotaxis, and insulin (B600854) secretion. Detailed experimental protocols for key assays and advanced analytical techniques are presented to facilitate further research and drug development efforts targeting the hepoxilin pathway. Signaling pathways and experimental workflows are visualized through diagrams to enhance understanding of the complex biological processes involving HxA3.

Structure and Physicochemical Properties of this compound

This compound is a hydroxy-epoxy derivative of arachidonic acid. Its precise chemical structure and properties are fundamental to its biological activity.

Chemical Structure:

The structure features a 20-carbon chain with three double bonds, a hydroxyl group at position 8, and an epoxide ring between carbons 11 and 12. The specific stereochemistry of the hydroxyl and epoxide groups is critical for its biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₄ | [1][2] |

| Molecular Weight | 336.47 g/mol | [1][2] |

| IUPAC Name | (5Z,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid | [1][2] |

| CAS Number | 94161-11-2 | [2] |

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through a series of enzymatic reactions primarily involving the 12-lipoxygenase (12-LOX) pathway.[3][4]

-

Release of Arachidonic Acid: Upon cellular stimulation (e.g., by pathogens or inflammatory signals), phospholipase A₂ (PLA₂) enzymes cleave arachidonic acid from membrane phospholipids.[3]

-

Formation of 12(S)-HpETE: The free arachidonic acid is then oxygenated by 12-lipoxygenase (12-LOX) to form the unstable intermediate, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE).[3]

-

Conversion to this compound: 12(S)-HpETE is subsequently converted to this compound by hepoxilin synthase, an activity that can be intrinsic to the 12-LOX enzyme itself.[5]

Biosynthesis of this compound.

Biological Functions of this compound

This compound exhibits a range of biological activities, primarily related to inflammation and cellular signaling.

Role in Inflammation and Neutrophil Chemotaxis

This compound is a potent chemoattractant for neutrophils, playing a crucial role in guiding these immune cells to sites of inflammation and infection.[3][6][7] It is produced by epithelial cells in response to pathogenic bacteria, such as Pseudomonas aeruginosa and Salmonella typhimurium, and establishes a chemotactic gradient that directs neutrophil migration across epithelial barriers.[3][6][8] Unlike other chemoattractants like leukotriene B4 (LTB4) and formyl-methionyl-leucyl-phenylalanine (fMLP), HxA3 induces neutrophil migration without causing degranulation or superoxide (B77818) production.[3][6]

Table 2: Quantitative Data on this compound-Induced Neutrophil Chemotaxis

| Parameter | Concentration | Cell Type | Assay | Reference |

| Onset of significant migration | ~50 ng/mL | Human Neutrophils | Transwell Migration | [8] |

| Inhibition of agonist-evoked Ca²⁺ rise | ~100 ng/mL (3 x 10⁻⁷ M) | Human Neutrophils | Fluorimetry | [9] |

Regulation of Intracellular Calcium

This compound induces a rapid and transient increase in the intracellular calcium concentration ([Ca²⁺]i) in human neutrophils.[9][10] This effect is mediated through the mobilization of calcium from intracellular stores, such as the endoplasmic reticulum, and is sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled receptor.[9][11] The rise in intracellular calcium is a key signaling event that precedes neutrophil activation and chemotaxis.

Table 3: Effect of this compound on Intracellular Calcium in Human Neutrophils

| Compound | Initial [Ca²⁺]i Rise (nM, mean ± SD) | Plateau Phase [Ca²⁺]i (nM, mean ± SD) | Reference |

| This compound (free acid) | 135 ± 11 | 107 ± 15 | [10] |

| This compound methyl ester | 188 ± 14 | 88 ± 8 | [10] |

Role in Insulin Secretion

This compound has been shown to stimulate the release of insulin from pancreatic islets of Langerhans in a glucose-dependent manner.[12][13][14] Pancreatic islets are capable of producing HxA3, suggesting that it may act as an endogenous mediator of insulin secretion.[6][12][14]

Signaling Pathways

The biological effects of this compound are mediated through specific signaling pathways, which are initiated by its interaction with a putative G-protein coupled receptor (GPCR) on the cell surface.

This compound Signaling Pathway in Neutrophils.

Experimental Protocols

Neutrophil Transwell Migration Assay

This assay is used to quantify the chemotactic activity of this compound on neutrophils.

Materials:

-

Transwell inserts (3.0 µm pore size)

-

24-well plates

-

Human neutrophils isolated from peripheral blood

-

This compound

-

Chemoattractant (e.g., fMLP as a positive control)

-

Culture medium (e.g., HBSS)

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Culture epithelial cells (e.g., A549 or T84) on the underside of the Transwell inserts to form a monolayer.

-

Isolate human neutrophils from fresh blood using density gradient centrifugation.

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add culture medium containing the desired concentration of this compound or control vehicle to the lower chamber (apical side of the epithelial monolayer).

-

Add the isolated neutrophils to the upper chamber (basolateral side).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

-

After incubation, collect the medium from the lower chamber.

-

Quantify the number of migrated neutrophils by measuring the myeloperoxidase (MPO) activity in the collected medium using an MPO assay kit, following the manufacturer's instructions.

Neutrophil Transwell Migration Assay Workflow.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to this compound.

Materials:

-

Human neutrophils

-

This compound

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Isolate human neutrophils and resuspend them in HBSS.

-

Load the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM) in the presence of a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in fresh HBSS.

-

Place the cell suspension in a cuvette for fluorometer measurements or on a glass-bottom dish for microscopy.

-

Establish a baseline fluorescence reading.

-

Add this compound to the cell suspension and record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) with emission at 510 nm.

-

The change in fluorescence ratio is proportional to the change in intracellular calcium concentration.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological samples.

Sample Preparation:

-

Collect biological samples (e.g., cell culture supernatant, plasma).

-

Perform lipid extraction using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).

-

Evaporate the solvent and reconstitute the lipid extract in the mobile phase.

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with a small amount of formic acid.

-

Ionize the eluting compounds using electrospray ionization (ESI) in negative ion mode.

-

Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.

Conclusion

This compound is a pivotal lipid mediator with significant implications for inflammatory diseases and metabolic regulation. Its role as a potent neutrophil chemoattractant highlights its potential as a therapeutic target for inflammatory conditions characterized by excessive neutrophil infiltration. Furthermore, its effects on insulin secretion suggest a possible involvement in the pathophysiology of diabetes. The detailed structural information, functional data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the roles of this compound and to develop novel therapeutic strategies targeting this important signaling molecule.

References

- 1. pnas.org [pnas.org]

- 2. stemcell.com [stemcell.com]

- 3. This compound Facilitates Neutrophilic Breach of Lipoxygenase-expressing Airway Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepoxilin-evoked intracellular reorganization of calcium in human neutrophils: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Endogenous release of this compound from isolated perifused pancreatic islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct cellular sources of this compound and Leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adhesion molecules involved in this compound-mediated neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits the rise in free intracellular calcium evoked by formyl-methionyl-leucyl-phenylalanine, platelet-activating factor and leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepoxilin signaling in intact human neutrophils: biphasic elevation of intracellular calcium by unesterified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepoxilins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. Hepoxilins, potential endogenous mediators of insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The hepoxilins and some analogues: a review of their biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor-mediated action of this compound releases diacylglycerol and arachidonic acid from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hepoxilin A3 Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Route from Arachidonic Acid, Experimental Methodologies, and Quantitative Insights for Drug Development Professionals, Researchers, and Scientists.

Introduction

Hepoxilin A3 (HxA3) is a bioactive lipid mediator derived from arachidonic acid, playing a crucial role in a variety of physiological and pathological processes, including inflammation, neutrophil migration, and insulin (B600854) secretion.[1][2] As a member of the eicosanoid family, HxA3 is generated through the 12-lipoxygenase (12-LOX) pathway. Its potent biological activities and involvement in disease make the HxA3 biosynthetic pathway a significant area of interest for therapeutic intervention and drug development. This technical guide provides a comprehensive overview of the HxA3 biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data has been summarized to provide a comparative reference for researchers in the field.

The Core Biosynthetic Pathway of this compound from Arachidonic Acid

The biosynthesis of this compound is a multi-step process initiated by the liberation of arachidonic acid from the sn-2 position of membrane phospholipids (B1166683). This process is primarily catalyzed by phospholipase A2 (PLA2). Once released, free arachidonic acid is available as a substrate for the 12-lipoxygenase pathway.

The central steps in the conversion of arachidonic acid to this compound are:

-

Oxygenation of Arachidonic Acid by 12-Lipoxygenase (12-LOX): The initial and rate-limiting step is the stereospecific insertion of molecular oxygen into arachidonic acid at the C-12 position. This reaction is catalyzed by 12-lipoxygenase (specifically, the 12S-LOX isoform), yielding 12(S)-hydroperoxyeicosatetraenoic acid (12S-HpETE).[3][4] Several isoforms of 12-LOX exist, with the platelet-type (ALOX12) and leukocyte-type being key players in this pathway.[5]

-

Conversion of 12S-HpETE to this compound: The unstable intermediate, 12S-HpETE, is subsequently converted into this compound. This conversion can occur through both enzymatic and non-enzymatic mechanisms.

-

Enzymatic Conversion:

-

Intrinsic Hepoxilin Synthase Activity of 12-LOX: Several studies have demonstrated that some 12-lipoxygenase enzymes possess intrinsic this compound synthase activity, directly converting the 12S-HpETE they produce into HxA3.[4][6]

-

Role of Epidermal-type Lipoxygenase 3 (ALOXE3): In certain tissues, such as the epidermis, ALOXE3 functions as a hepoxilin synthase, catalyzing the conversion of 12S-HpETE to HxA3 and its isomer, hepoxilin B3.[3][7] Gene knockout studies have confirmed the essential role of ALOXE3 in hepoxilin synthesis in the skin.[7]

-

-

Non-Enzymatic Conversion: 12S-HpETE can also undergo non-enzymatic rearrangement to form hepoxilins. This process can be catalyzed by heme-containing proteins like hemoglobin and is characterized by a lack of stereospecificity, leading to the formation of a mixture of hepoxilin isomers.[1][8]

-

The enzymatic conversion is considered the primary physiological route due to its stereoselectivity, yielding the biologically active 11S,12S-epoxide configuration of this compound.[8]

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at several levels:

-

Substrate Availability: The release of arachidonic acid from membrane phospholipids by PLA2 is a critical control point.

-

Competition with Other Pathways: 12S-HpETE is a branching point in eicosanoid metabolism. It can be reduced to the more stable 12(S)-hydroxyeicosatetraenoic acid (12S-HETE) by glutathione (B108866) peroxidases (GPx).[4] The competition between hepoxilin synthase and GPx for the common substrate, 12S-HpETE, is a key determinant of the flux through the hepoxilin pathway.[4]

-

Enzyme Expression and Activity: The expression and activity of 12-LOX and ALOXE3 are tissue-specific and can be modulated by various stimuli, including inflammatory signals.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthetic pathway.

| Parameter | Value | Cell/System | Reference |

| Enzyme Kinetics | |||

| Soybean Lipoxygenase-1 (Arachidonic Acid) | Km = 8.5 ± 0.5 µM | Purified Enzyme | [9] |

| kcat = 225 ± 7 s-1 | Purified Enzyme | [9] | |

| Soybean Lipoxygenase-1 (15-HPETE) | Km = 440 µM | Purified Enzyme | [9] |

| kcat = 25 ± 1 s-1 | Purified Enzyme | [9] | |

| Substrate and Product Concentrations | |||

| Arachidonic Acid (unstimulated neutrophils) | Undetectable | Human Neutrophils | [10] |

| Arachidonic Acid (A23187-stimulated neutrophils) | > 800 pmol/10^7 cells | Human Neutrophils | [10] |

| This compound (pathogen-stimulated epithelial cells, apical) | 210 pmol | Polarized Epithelial Cells | [11] |

| This compound (pathogen-stimulated epithelial cells, basolateral) | 130 pmol | Polarized Epithelial Cells | [11] |

| This compound (uninfected lung epithelial cells) | 2.6 ± 1.9 pg | H292 Lung Epithelial Cells | [12] |

| This compound (P. aeruginosa-infected lung epithelial cells) | 14.4 ± 0.9 pg | H292 Lung Epithelial Cells | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.

Assay for 12-Lipoxygenase Activity

This protocol is adapted from methods described for measuring lipoxygenase activity.[13][14][15]

Principle: The activity of 12-lipoxygenase is determined by measuring the formation of its product, 12S-HpETE, or the more stable derivative, 12S-HETE, from arachidonic acid. This can be monitored spectrophotometrically by the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene system in the product.

Materials:

-

Enzyme source (e.g., cell lysate, purified 12-LOX)

-

Arachidonic acid solution (substrate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the phosphate buffer and the enzyme source.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the arachidonic acid solution to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product (ε = 23,000 M⁻¹cm⁻¹).

Extraction and Quantification of this compound by HPLC

This protocol is based on methodologies for the analysis of eicosanoids.[8][16]

Principle: this compound is extracted from a biological sample and then separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Due to the instability of hepoxilins, rapid extraction without acid is crucial.[8]

Materials:

-

Biological sample (e.g., cell culture supernatant, tissue homogenate)

-

Organic solvents (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase HPLC column (e.g., C18)

-

This compound standard

-

Derivatizing agent for fluorescence detection (optional, e.g., 9-anthryldiazomethane)[8]

Procedure:

a. Sample Extraction:

-

Acidify the aqueous sample to pH 3-4 with a weak acid (e.g., formic acid). Note: For hepoxilins, neutral extraction is preferred if possible to avoid degradation.[8]

-

Perform solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lipids with an organic solvent such as ethyl acetate or methanol.

-

Evaporate the solvent under a stream of nitrogen.

b. HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Perform chromatographic separation on a C18 column using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid).

-

Detect the eluting compounds using a UV detector (e.g., at 210 nm) or a fluorescence detector after post-column derivatization if necessary.

-

Identify and quantify this compound by comparing the retention time and peak area to that of a known standard.

Identification of this compound by Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: LC-MS/MS provides high sensitivity and specificity for the identification and quantification of lipids like this compound. The liquid chromatograph separates the components of the sample, and the mass spectrometer detects and fragments the molecule of interest, providing a unique fragmentation pattern for identification.

Materials:

-

Extracted and partially purified sample (as from the HPLC protocol)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Reversed-phase UPLC/HPLC column

-

This compound standard

-

Internal standard (e.g., a deuterated analog of HxA3)

Procedure:

-

Reconstitute the lipid extract in a suitable solvent (e.g., methanol/water).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a reversed-phase column with a suitable gradient elution (e.g., acetonitrile/water with formic acid).

-

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

-

For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Select specific precursor-to-product ion transitions for this compound and the internal standard.

-

Example transition for HxA3 (precursor ion m/z 335.2) could involve monitoring for characteristic fragment ions.

-

-

For identification on a high-resolution mass spectrometer, acquire full scan and tandem MS (MS/MS) spectra.

-

Identify this compound by matching the retention time, accurate mass, and fragmentation pattern to that of an authentic standard.

Visualizations

This compound Biosynthetic Pathway

Caption: The enzymatic cascade for this compound synthesis from arachidonic acid.

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction, separation, and analysis of this compound.

References

- 1. The hepoxilins and some analogues: a review of their biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepoxilin - Wikipedia [en.wikipedia.org]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. This compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonate 12-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The rat leukocyte-type 12-lipoxygenase exhibits an intrinsic this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aloxe3 knockout mice reveal a function of epidermal lipoxygenase-3 as hepoxilin synthase and its pivotal role in barrier formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound formation in the rat pineal gland selectively utilizes (12S)-hydroperoxyeicosatetraenoic acid (HPETE), but not (12R)-HPETE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Double dioxygenation of arachidonic acid by soybean lipoxygenase-1. Kinetics and regio-stereo specificities of the reaction steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of arachidonic acid on indices of phospholipase A2 activity in the human neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. This compound Facilitates Neutrophilic Breach of Lipoxygenase-expressing Airway Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Lipoxygenase activity determination [protocols.io]

- 16. mdpi.com [mdpi.com]

The Discovery and History of Hepoxilins in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepoxilins (HXs) are a family of biologically active eicosanoids derived from the metabolism of arachidonic acid via the 12-lipoxygenase (12-LOX) pathway.[1][2] Since their discovery, these epoxy-alcohol-containing molecules have been implicated in a diverse range of physiological and pathophysiological processes, acting as key signaling molecules in inflammation, insulin (B600854) secretion, and neuronal activity.[1][3][4] This technical guide provides a comprehensive overview of the discovery, history, and cellular signaling mechanisms of hepoxilins, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Discovery and Historical Perspective

The journey into the world of hepoxilins began in 1984 when C.R. Pace-Asciak and J.M. Martin first identified Hepoxilin A3 (HxA3) and Hepoxilin B3 (HxB3) as novel insulin secretagogues produced by isolated rat pancreatic islets.[5] This initial finding opened the door to a new class of lipid mediators. Subsequent research elucidated their enzymatic formation from 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE) and their chemical structures.[6] A significant challenge in early hepoxilin research was their inherent chemical instability. This led to the development of stable synthetic analogs, known as PBTs (Proprietary Bioactive Therapeutics), which have been instrumental in dissecting the physiological roles of hepoxilins and exploring their therapeutic potential as antagonists.[1][2]

Biosynthesis and Metabolism of Hepoxilins

The biosynthesis of hepoxilins is a multi-step enzymatic process initiated by the action of 12-lipoxygenase on arachidonic acid. The resulting intermediate, 12(S)-HPETE, is then converted to hepoxilins by a hepoxilin synthase. The metabolism of hepoxilins primarily involves the opening of the epoxide ring to form biologically active trioxilins (TrXs).

Biosynthesis and metabolism of hepoxilins.

Quantitative Data on Hepoxilin Activity

The biological effects of hepoxilins are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Effects of Hepoxilins on Insulin Secretion and Neutrophil Migration

| Compound | Biological Effect | Cell/Tissue Type | Concentration | Observed Effect | Citation(s) |

| This compound | Insulin Secretion | Isolated rat pancreatic islets | 0.5 µM | 120 ± 51% increase | [5] |

| 2.1 µM | 282 ± 58% increase | [5] | |||

| Neutrophil Migration | Human neutrophils (A549 monolayers) | 50 ng/mL | Significant increase in migration | [3] | |

| Neutrophil Migration | Human neutrophils (T84 monolayers) | 200 ng/mL | Significant increase in migration | [3] | |

| Hepoxilin B3 | Inflammation (Psoriasis) | Human psoriatic lesions | ~10 µM | Elevated levels observed | [7] |

Table 2: Inhibitory Concentrations (IC₅₀) of PBT-3

| Target | Agonist | Cell/System | IC₅₀ | Citation(s) |

| Thromboxane (B8750289) Receptor (TPα) | [³H]SQ 29,548 | TPα-transfected COS-7 cells | 2.0 ± 0.3 x 10⁻⁷ M | [8][9] |

| Thromboxane Receptor (TPβ) | [³H]SQ 29,548 | TPβ-transfected COS-7 cells | 1.2 ± 0.2 x 10⁻⁶ M | [8][9] |

| Intracellular Ca²⁺ Release | Collagen | Human platelets | 6.8 x 10⁻⁸ M | [8] |

| Pleckstrin Phosphorylation | I-BOP | Human platelets | 1 x 10⁻⁸ M | [8] |

Key Signaling Pathways

Hepoxilins exert their effects through distinct signaling pathways in different cell types.

Neutrophil Activation and Chemotaxis

In neutrophils, hepoxilins are potent chemoattractants, guiding these immune cells to sites of inflammation.[2][10] This process is initiated by the binding of hepoxilins to a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades. Evidence suggests the involvement of a pertussis toxin-sensitive G-protein, likely of the Gαi subtype.[11][12] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[8][13]

This compound signaling in neutrophils.

Neuronal Signaling and Pain Perception

Hepoxilins play a significant role in modulating neuronal activity and pain perception.[4] They have been shown to directly activate Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are key players in nociception.[14] The activation of these channels by hepoxilins leads to an influx of cations, including calcium, resulting in neuronal depolarization and the transmission of pain signals. The sensitization of these channels by inflammatory mediators can be modulated by protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[15][16][17]

Hepoxilin signaling in sensory neurons.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in hepoxilin research.

Neutrophil Transepithelial Migration Assay

This assay is used to quantify the chemotactic activity of hepoxilins on neutrophils across an epithelial barrier.

Materials:

-

Human neutrophil and epithelial cell lines (e.g., A549 or T84)

-

Transwell inserts (3.0 µm pore size)

-

24-well tissue culture plates

-

Cell culture medium

-

This compound

-

Myeloperoxidase (MPO) assay kit

Procedure:

-

Culture epithelial cells on the underside of the Transwell inserts to form a confluent monolayer.

-

Isolate human neutrophils from fresh blood.

-

Place the Transwell inserts into the 24-well plate containing culture medium in the lower chamber.

-

Add the neutrophil suspension to the lower chamber.

-

Add this compound to the upper chamber (apical side of the epithelial monolayer) at various concentrations.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

After incubation, collect the medium from the upper chamber.

-

Quantify the number of migrated neutrophils in the upper chamber using an MPO assay, which measures the activity of the neutrophil-specific enzyme myeloperoxidase.

Neutrophil transepithelial migration assay workflow.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to hepoxilin stimulation.

Materials:

-

Cells of interest (e.g., neutrophils, DRG neurons)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Load the cells with Fura-2 AM (typically 1-5 µM) in HBS containing Pluronic F-127 (0.02%) for 30-60 minutes at 37°C.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Resuspend the cells in HBS and transfer to a black-walled, clear-bottom 96-well plate.

-

Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration to the wells.

-

Immediately begin recording the fluorescence ratio (340/380 nm) over time to monitor the change in intracellular calcium concentration.

Intracellular calcium mobilization assay workflow.

Measurement of Hepoxilins by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of hepoxilins in biological samples.

General Protocol Outline:

-

Sample Preparation:

-

Homogenize tissue or collect biofluid.

-

Add an internal standard (e.g., a deuterated hepoxilin analog) for accurate quantification.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.

-

-

LC Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase typically consisting of water with a small percentage of acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source, usually in negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each hepoxilin.

-

Example LC-MS/MS Parameters:

-

Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[5]

-

Mobile Phase A: Water with 0.1% acetic acid.[5]

-

Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid.[5]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic hepoxilins.

-

MS/MS Transitions: Specific precursor and product ions for each hepoxilin and internal standard need to be determined and optimized.

LC-MS/MS analysis workflow for hepoxilins.

Whole-Cell Patch-Clamp Recording of Dorsal Root Ganglion (DRG) Neurons

This electrophysiological technique is used to study the effects of hepoxilins on ion channel activity in individual sensory neurons.

Solutions:

-

External Solution (ACSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 10 glucose.[9]

-

Internal (Pipette) Solution (in mM): 124 K-gluconate, 10 phosphocreatine, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP.[9]

Procedure:

-

Isolate DRGs from a rodent model and enzymatically dissociate them to obtain individual neurons.

-

Plate the neurons on coverslips and allow them to adhere.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Record baseline ion channel activity in voltage-clamp or current-clamp mode.

-

Perfuse the chamber with the external solution containing hepoxilins at the desired concentration.

-

Record the changes in ion channel currents or membrane potential to determine the effect of the hepoxilins.

Whole-cell patch-clamp recording workflow.

Conclusion and Future Directions

Hepoxilins have emerged as a crucial class of lipid mediators involved in a wide array of cellular signaling events. Their roles in inflammation, insulin secretion, and neuronal function highlight their importance in both health and disease. The development of stable analogs has provided powerful tools to further investigate their mechanisms of action and to explore their therapeutic potential. Future research will likely focus on identifying the specific receptors for hepoxilins, further dissecting their complex signaling networks, and translating the current understanding of hepoxilin biology into novel therapeutic strategies for a range of inflammatory and neurological disorders.

References

- 1. Dynamic regulation of neutrophil polarity and migration by the heterotrimeric G protein subunits Gαi-GTP and Gβγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct cellular sources of this compound and Leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepoxilin - Wikipedia [en.wikipedia.org]

- 5. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hepoxilin B3 and its enzymatically formed derivative trioxilin B3 are incorporated into phospholipids in psoriatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Receptor-mediated action of this compound releases diacylglycerol and arachidonic acid from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A lipid mediator this compound is a natural inducer of neutrophil extracellular traps in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protease-activated receptor 2 sensitizes TRPV1 by protein kinase Cɛ- and A-dependent mechanisms in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitization of TRPA1 by Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Src kinase in regulating protein kinase C mediated phosphorylation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hepoxilin A3 in Mucosal Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepoxilin A3 (HXA3), an eicosanoid derived from arachidonic acid, has emerged as a critical mediator in the orchestration of mucosal inflammation. Unlike classical chemoattractants, HXA3 exhibits a highly specific function: guiding neutrophils across the epithelial barrier to the site of infection or inflammation without inducing their degranulation or oxidative burst. This unique characteristic positions HXA3 and its synthesis and transport mechanisms as promising therapeutic targets for a range of inflammatory mucosal diseases, including inflammatory bowel disease (IBD) and infectious lung diseases. This guide provides an in-depth analysis of the role of HXA3 in mucosal inflammation, detailing its biosynthesis, signaling pathways, and the experimental evidence supporting its function.

Introduction: The Final Step in Neutrophil Transmigration

The recruitment of neutrophils (polymorphonuclear leukocytes, PMNs) to sites of mucosal inflammation is a multi-step process. While chemokines like Interleukin-8 (IL-8) are responsible for the initial recruitment of neutrophils from the bloodstream into the submucosal tissue, the final journey across the tight epithelial barrier into the lumen is orchestrated by a distinct set of signals.[1] HXA3 has been identified as the key "pathogen-elicited epithelial chemoattractant" (PEEC) that creates a chemotactic gradient across the apical junction of epithelial cells, drawing neutrophils to the site of mucosal insult.[1][2] This targeted migration is crucial for the innate immune response but can also contribute to tissue damage if dysregulated.[1][3]

Biosynthesis and Secretion of this compound

HXA3 is synthesized by mucosal epithelial cells in response to inflammatory stimuli, such as bacterial pathogens like Salmonella typhimurium and Pseudomonas aeruginosa.[1][3] The biosynthesis is a multi-step enzymatic process:

-

Arachidonic Acid Release: Inflammatory signals trigger the release of arachidonic acid from the cell membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[3]

-

12-Lipoxygenase (12-LO) Action: The free arachidonic acid is then converted by the enzyme 12-lipoxygenase (12-LO) into an unstable intermediate.[1][2]

-

Hepoxilin Synthase Activity: This intermediate is further metabolized to form HXA3.[4]

Once synthesized, HXA3 is actively transported out of the epithelial cell.

-

Apical Secretion: HXA3 is specifically secreted from the apical surface of the epithelial cells.[1][5] This polarized secretion is essential for establishing the chemotactic gradient across the epithelium.

-

Role of MRP2: The multidrug resistance-associated protein 2 (MRP2), an ATP-binding cassette (ABC) transporter located on the apical membrane, has been identified as the primary transporter responsible for HXA3 efflux.[5][6] Inhibition of MRP2 significantly reduces HXA3 secretion and subsequent neutrophil transmigration.[5]

Mechanism of Action: Guiding Neutrophils Across the Mucosal Barrier

The apically secreted HXA3 establishes a concentration gradient across the epithelial tight junctions, which acts as a directional cue for neutrophils that have already migrated into the submucosal space.[1]

Signaling Pathway in Neutrophils

HXA3 interacts with a putative G-protein coupled receptor (GPCR) on the surface of neutrophils, initiating a signaling cascade that leads to chemotaxis.[1]

-

Receptor Binding: While the specific receptor for HXA3 has not yet been definitively identified, evidence points towards a pertussis toxin-sensitive GPCR.[7]

-

Calcium Mobilization: Binding of HXA3 to its receptor triggers a biphasic increase in intracellular calcium ([Ca2+]i).[3][8]

-

Actin Cytoskeleton Reorganization: The rise in intracellular calcium leads to the reorganization of the actin cytoskeleton, which is essential for cell motility and migration towards the HXA3 gradient.

Notably, HXA3-induced signaling does not lead to neutrophil degranulation or the production of reactive oxygen species (oxidative burst), distinguishing it from other potent chemoattractants like leukotriene B4 (LTB4) and formyl-methionyl-leucyl-phenylalanine (fMLP).[3][9] This suggests a specialized role for HXA3 in guiding neutrophils to the lumen without prematurely activating their potent and potentially tissue-damaging effector functions.

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on HXA3 and its role in neutrophil migration.

| Parameter | Value | Experimental System | Reference |

| HXA3 Concentration for Neutrophil Transmigration | Significant increase at ~50 ng/ml | A549 lung epithelial cells | [10] |

| Significant increase at ~200 ng/ml | T84 intestinal epithelial cells | [10] | |

| HXA3 Levels in Infected Epithelial Monolayers | Apical: 210 pmolBasolateral: 130 pmol | S. typhimurium-infected T84 cells (90 min) | [2] |

| Effect of 12-LO Inhibitor (Baicalein) on PMN Transmigration | Dose-dependent inhibition | S. typhimurium-infected T84 cells | [7] |

| Effect of MRP2 Inhibitor (Probenecid) on HXA3 Release | 55-90% inhibition | Infected T84 and HCT-8 cells | [5] |

| HXA3-induced Intracellular Calcium Increase in Neutrophils | Initial phase: 135 ± 11 nMPlateau phase: 107 ± 15 nM | Human neutrophils | [3] |

Key Experimental Protocols

Neutrophil Transepithelial Migration Assay (T84 Cell Model)

This assay is a cornerstone for studying the chemotactic activity of HXA3.

Detailed Methodology:

-

Cell Culture: Human intestinal epithelial T84 cells are cultured on the underside of collagen-coated polycarbonate Transwell filters (5 µm pore size) to create an inverted monolayer.[10] This allows for the physiological basolateral-to-apical migration of neutrophils. The integrity of the monolayer is confirmed by measuring transepithelial electrical resistance (TEER).[10]

-

Infection: The apical surface of the T84 cell monolayer is infected with Salmonella typhimurium (e.g., strain SL1344) at a specific multiplicity of infection (MOI) for a defined period (e.g., 1 hour at 37°C).[7]

-

Washing: After the infection period, the monolayers are washed to remove non-adherent bacteria.[7]

-

Neutrophil Addition: Freshly isolated human neutrophils are added to the basolateral chamber of the Transwell.[7]

-

Migration: The co-culture is incubated for a set time (e.g., 2 hours) at 37°C to allow for neutrophil migration across the epithelial monolayer into the apical chamber in response to the HXA3 gradient.[10]

-

Quantification: The number of migrated neutrophils in the apical chamber is quantified. A common method is to measure the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils.[10]

Measurement of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of HXA3 in biological samples.

Detailed Methodology:

-

Sample Collection: Apical and basolateral supernatants from cell culture experiments are collected.

-

Solid Phase Extraction (SPE): Due to the low concentrations of HXA3, a pre-concentration step is necessary. Samples are passed through a C18 SPE column. The column is washed with a non-polar solvent to remove interfering substances, and then HXA3 is eluted with a more polar solvent like methanol (B129727).[2]

-

Derivatization (Optional): To improve chromatographic properties and ionization efficiency, HXA3 can be derivatized, for example, by methylation.

-

LC Separation: The extracted and concentrated sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient of solvents (e.g., methanol and water with a buffer) is used to separate HXA3 from other lipids.[2]

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode. HXA3 is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion (multiple reaction monitoring, MRM).[2]

Therapeutic Implications and Future Directions

The highly specific role of HXA3 in guiding neutrophils across the mucosal barrier without causing their activation makes it an attractive therapeutic target. Strategies aimed at inhibiting HXA3 synthesis or secretion could potentially reduce the influx of neutrophils into mucosal tissues, thereby ameliorating inflammation and tissue damage in diseases like IBD and cystic fibrosis.

Potential therapeutic approaches include:

-

12-Lipoxygenase Inhibitors: Blocking the key enzyme in HXA3 synthesis.[1][2]

-

MRP2 Inhibitors: Preventing the apical secretion of HXA3.[5][6]

Further research is needed to fully elucidate the HXA3 receptor and its downstream signaling pathways. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective therapies for mucosal inflammatory diseases.

Conclusion

This compound plays a non-redundant and highly specialized role in mucosal inflammation, acting as the final chemoattractant signal for neutrophil transepithelial migration. Its unique ability to guide neutrophils without inducing degranulation highlights a sophisticated regulatory mechanism in the innate immune response. The elucidation of the HXA3 biosynthesis and signaling pathways has opened new avenues for the development of novel anti-inflammatory therapies that target specific steps in the inflammatory cascade, offering the potential for more effective and less toxic treatments for a range of debilitating mucosal diseases.

References

- 1. Distinct cellular sources of this compound and Leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Hepoxilin signaling in intact human neutrophils: biphasic elevation of intracellular calcium by unesterified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits agonist-evoked rise in free intracellular calcium in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-Drug Resistance Transporter 2 Regulates Mucosal Inflammation by Facilitating the Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidrug resistance-associated transporter 2 regulates mucosal inflammation by facilitating the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of this compound in inflammatory events: A required role in neutrophil migration across intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepoxilin-evoked intracellular reorganization of calcium in human neutrophils: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Facilitates Neutrophilic Breach of Lipoxygenase-expressing Airway Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adhesion molecules involved in this compound-mediated neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

Hepoxilin A3 Signaling and Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepoxilin A3 (HXA3), an eicosanoid derived from the 12-lipoxygenase pathway, is a potent lipid mediator in inflammatory processes, particularly in the activation and chemotaxis of neutrophils. A key event in HXA3-mediated neutrophil activation is the mobilization of intracellular calcium ([Ca2+]i), a ubiquitous second messenger that orchestrates a myriad of cellular responses. This technical guide provides an in-depth overview of the signaling cascade initiated by HXA3, leading to the elevation of intracellular calcium. It details the experimental methodologies used to elucidate this pathway, presents quantitative data from key studies, and provides visual representations of the signaling and experimental workflows.

Introduction to this compound

This compound is a hydroxyepoxide derivative of arachidonic acid, formed through the 12-lipoxygenase/hepoxilin synthase pathway.[1] It plays a crucial role as a chemoattractant for neutrophils, guiding them to sites of infection and inflammation.[1][2] Unlike many other chemoattractants, HXA3 is noted for inducing neutrophil migration and calcium mobilization without stimulating degranulation or the oxidative burst, suggesting a specific and nuanced signaling mechanism.[3] Understanding the intricacies of HXA3 signaling is paramount for developing therapeutic strategies that can modulate neutrophil activity in various inflammatory diseases.

The this compound Signaling Pathway to Calcium Mobilization

The mobilization of intracellular calcium by HXA3 in neutrophils is a well-documented phenomenon characterized by a distinct biphasic pattern: an initial, rapid release of calcium from intracellular stores, followed by a more sustained phase of elevated calcium levels.[4][5] The signaling cascade is initiated by the interaction of HXA3 with a specific, yet to be definitively identified, cell surface receptor.

Receptor Binding and G-Protein Activation

The action of HXA3 is mediated by a G-protein coupled receptor (GPCR). This is strongly supported by evidence showing that the signaling events, including the release of diacylglycerol (DAG) and arachidonic acid, are blocked by pertussis toxin.[6] Pertussis toxin specifically ADP-ribosylates the alpha subunit of Gi/o proteins, preventing their interaction with GPCRs and thereby inhibiting downstream signaling.[7][8] This implicates a Gi/o-coupled GPCR as the initial transducer of the HXA3 signal.

Phospholipase C Activation and Second Messenger Generation

Upon activation of the Gi/o protein, the signal is transduced to Phospholipase C (PLC). Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] The production of DAG in response to HXA3 has been experimentally demonstrated.[6]

IP3-Mediated Calcium Release from Intracellular Stores

IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. The binding of IP3 to its receptor opens the channel, leading to a rapid efflux of Ca2+ from the ER into the cytosol.[4] This event corresponds to the initial, transient peak in intracellular calcium observed upon HXA3 stimulation.[4][5]

The Sustained Phase: Calcium Influx and Mitochondrial Sequestration

Following the initial release from the ER, a second, more prolonged phase of elevated intracellular calcium is observed.[4][5] The mechanism underlying this sustained phase is complex and appears to involve at least two processes:

-

Calcium Influx: Studies using calcium-free extracellular medium or inhibitors of calcium influx, such as lanthanum chloride, have shown that the sustained phase is significantly diminished, suggesting a role for the influx of extracellular calcium.[5] The depletion of ER calcium stores is a known trigger for store-operated calcium entry (SOCE), a process mediated by the STIM1 protein in the ER membrane and the Orai1 channel in the plasma membrane. While the biphasic calcium response is characteristic of SOCE, a direct experimental link between HXA3 and the activation of the STIM1-Orai1 complex has yet to be definitively established.

-

Mitochondrial Sequestration: Confocal microscopy studies have revealed that HXA3 stimulation leads to a persistent accumulation of calcium in mitochondria.[4] Treatment with a mitochondrial uncoupler (CCCP), which prevents mitochondrial calcium uptake, eliminates the sustained plateau phase of the calcium response.[4] This suggests that the mitochondria actively sequester the calcium released from the ER, contributing to the prolonged elevation of cytosolic calcium in specific subcellular compartments.[4]

It is likely that both calcium influx and mitochondrial sequestration contribute to the complex spatiotemporal dynamics of the HXA3-induced calcium signal.

Diagrams of Signaling Pathways and Workflows

Caption: HXA3 signaling pathway leading to intracellular calcium mobilization.

Caption: Experimental workflow for measuring HXA3-induced calcium mobilization.

Quantitative Data on HXA3-Induced Calcium Mobilization

The following tables summarize quantitative data from studies investigating the effects of HXA3 on intracellular calcium signaling in human neutrophils.

Table 1: Effective Concentrations of this compound

| Parameter | HXA3 Concentration | Cell Type | Observed Effect | Reference |

| Release of Diacylglycerol and Arachidonic Acid | 10 - 1000 nM | Human Neutrophils | Time and concentration-dependent release. | [6] |

| Inhibition of Agonist-Evoked [Ca2+]i Rise | ~300 nM (100 ng/mL) | Human Neutrophils | Dose-dependent inhibition of Ca2+ rise induced by fMLP, PAF, and LTB4. | [2][9] |

| Induction of NETosis | 10 µg/mL (~28 µM) | Human Neutrophils | Time-dependent release of neutrophil extracellular traps (NETs). | [1] |

Table 2: Magnitude and Characteristics of HXA3-Induced Intracellular Calcium Increase

| HXA3 Form | Peak [Ca2+]i (nM) | Phase | Conditions | Reference |

| Methyl Ester | 188 ± 14 | Initial, rapid phase | Suspended human neutrophils | [5][10] |

| Free Acid | 135 ± 11 | Initial, rapid phase | Suspended human neutrophils (in ethanol (B145695) vehicle) | [5][10] |

| Methyl Ester | 88 ± 8 | Sustained plateau | Suspended human neutrophils | [5][10] |

| Free Acid | 107 ± 15 | Sustained plateau | Suspended human neutrophils (in ethanol vehicle) | [5][10] |

| Methyl Ester (in Ca2+-free medium) | 189 ± 12 | Initial, rapid phase only | Suspended human neutrophils | [5][10] |

| Free Acid (in Ca2+-free medium) | 145 ± 6 | Initial, rapid phase only | Suspended human neutrophils (in ethanol vehicle) | [5][10] |

Note: The free acid form of HXA3 shows activity when delivered in an ethanol vehicle but not in DMSO, which appears to interfere with its entry into the cell.[5]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the study of HXA3-mediated intracellular calcium mobilization.

Measurement of Intracellular Calcium Using Fura-2 AM

This protocol is a composite based on standard methods for measuring intracellular calcium in neutrophils.

4.1.1. Materials

-

Fura-2 AM (acetoxymethyl ester)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

Bovine Serum Albumin (BSA)

-

This compound (stock solution in ethanol)

-

Ionomycin (B1663694) (for calibration)

-

EGTA (for calibration)

-

Isolated human neutrophils

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities (excitation filters for 340 nm and 380 nm, emission filter for 510 nm)

4.1.2. Cell Preparation and Dye Loading

-

Isolate Neutrophils: Isolate human neutrophils from fresh peripheral blood of healthy donors using standard methods such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend Cells: Resuspend the isolated neutrophils in a physiological buffer (e.g., HBS) at a concentration of 1-5 x 10^6 cells/mL.

-

Prepare Fura-2 AM Loading Solution: Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO. For loading, dilute the stock solution into the cell suspension to a final concentration of 1-5 µM. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.

-

Incubate with Dye: Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark, with gentle agitation.

-

Wash Cells: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with fresh buffer to remove extracellular Fura-2 AM.

-

De-esterification: Resuspend the washed cells in fresh buffer and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.

4.1.3. Calcium Measurement

-

Baseline Measurement: Transfer the Fura-2-loaded neutrophils to the appropriate measurement vessel (e.g., a 96-well plate for a plate reader or a perfusion chamber for a microscope). Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Stimulation: Add HXA3 to the cells at the desired final concentration. For dose-response experiments, use a range of concentrations (e.g., 10 nM to 1 µM).

-

Record Response: Immediately after adding HXA3, continuously record the fluorescence at both excitation wavelengths over time to capture the full kinetic profile of the calcium response.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Calibration (Optional): To convert the ratio values to absolute calcium concentrations, perform a calibration at the end of each experiment. Add a calcium ionophore like ionomycin to determine the maximum fluorescence ratio (Rmax) in the presence of saturating extracellular calcium. Then, add a calcium chelator like EGTA to determine the minimum fluorescence ratio (Rmin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.

Conclusion and Future Directions

The signaling pathway by which this compound mobilizes intracellular calcium in neutrophils involves a pertussis toxin-sensitive Gi/o-coupled GPCR, activation of PLC, and subsequent IP3-mediated release of calcium from the ER. This initial release is followed by a sustained phase of elevated calcium, which is likely maintained by a combination of extracellular calcium influx and mitochondrial sequestration.

While the key components of this pathway have been elucidated, several areas warrant further investigation. The definitive molecular identification of the HXA3 receptor is a critical next step that would enable more targeted pharmacological studies. Furthermore, a more detailed investigation into the role of store-operated calcium entry, including the potential involvement of STIM and Orai proteins, would provide a more complete understanding of the sustained calcium signal. Elucidating these finer details will be instrumental for the development of novel therapeutic agents that can precisely modulate neutrophil function in inflammatory and infectious diseases.

References

- 1. Hepoxilin-evoked intracellular reorganization of calcium in human neutrophils: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the rise in free intracellular calcium evoked by formyl-methionyl-leucyl-phenylalanine, platelet-activating factor and leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Extracellular Calcium Influx Results in Enhanced IL-12 Production in LPS-Treated Murine Macrophages by Downregulation of the CaMKKβ-AMPK-SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of receptor-mediated calcium influx in T cells by unsaturated non-esterified fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium at the Crossroads of Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stromal Interaction Molecule 1 (STIM1) and Orai1 Mediate Histamine-evoked Calcium Entry and Nuclear Factor of Activated T-cells (NFAT) Signaling in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hepoxilin signaling in intact human neutrophils: biphasic elevation of intracellular calcium by unesterified this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The 12-Lipoxygenase Pathway: A Pivotal Route to Hepoxilin A3 Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hepoxilin A3 (HXA3), a potent bioactive eicosanoid, plays a significant role in a variety of physiological and pathological processes, most notably in inflammation and neutrophil chemotaxis. Its synthesis is intricately linked to the 12-lipoxygenase (12-LOX) pathway, a key branch of the arachidonic acid cascade. This technical guide provides a comprehensive overview of the enzymatic steps, regulatory nuances, and key methodologies pertinent to the study of HXA3 synthesis via the 12-LOX pathway. Detailed experimental protocols for the assessment of 12-LOX activity and the quantification of HXA3 are presented, alongside a summary of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms governing HXA3 production. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of lipid signaling and the development of novel therapeutics targeting inflammatory pathways.

The Core Signaling Pathway: From Arachidonic Acid to this compound

The biosynthesis of this compound (HXA3) is a multi-step enzymatic process initiated by the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Once released, AA is oxygenated by 12-lipoxygenase (12-LOX) to form the unstable intermediate 12-hydroperoxyeicosatetraenoic acid (12S-HpETE).[1][2][3] Subsequently, 12S-HpETE is converted to HXA3. This conversion can be catalyzed by the intrinsic hepoxilin synthase activity of 12-LOX itself or by a distinct hepoxilin synthase enzyme, such as eLOX3, particularly in certain tissues like the skin.[1][4][5]

dot

References

- 1. The rat leukocyte-type 12-lipoxygenase exhibits an intrinsic this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Facilitates Neutrophilic Breach of Lipoxygenase-expressing Airway Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Systematic analysis of rat 12/15-lipoxygenase enzymes reveals critical role for spinal eLOX3 hepoxilin synthase activity in inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

Hepoxilin A3: A Pathogen-Elicited Epithelial Chemoattractant (PEEC) for Neutrophil Transmigration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

At mucosal surfaces, the initial line of defense against invading microbes is the epithelial barrier. The recruitment of neutrophils, a key component of the innate immune system, to sites of infection is a critical step in host defense. This process is orchestrated by a complex interplay of signaling molecules. While chemokines like IL-8 are known to recruit neutrophils from the bloodstream, the specific factor guiding their final journey across the epithelial barrier has been identified as hepoxilin A3 (HXA3).[1][2] HXA3 is an eicosanoid, a lipid mediator, produced by epithelial cells in response to pathogenic stimuli, earning it the designation of a pathogen-elicited epithelial chemoattractant (PEEC).[1] This technical guide provides a comprehensive overview of the core biology of HXA3 as a PEEC, including its synthesis, signaling pathways, and the experimental methodologies used to study its function.

HXA3 Synthesis and Secretion

The production of HXA3 is initiated by the interaction of pathogens, such as Pseudomonas aeruginosa and Salmonella typhimurium, with the apical surface of epithelial cells.[3][4][5][6] This interaction triggers a signaling cascade that leads to the release of arachidonic acid (ARA) from the cell membrane by phospholipase A2 (PLA2).[3][7] Subsequently, 12-lipoxygenase (12-LOX) enzymes convert ARA into HXA3.[3][8] HXA3 is then secreted from the apical surface of the epithelial cells, creating a chemotactic gradient that guides neutrophils across the epithelial monolayer.[1][6][7]

The key enzymes involved in this pathway, PLA2 and 12-LOX, represent potential therapeutic targets for modulating neutrophil infiltration in inflammatory conditions.[3] Inhibition of these enzymes has been shown to potently interfere with pathogen-induced neutrophil trans-epithelial migration.[3]

HXA3-Mediated Neutrophil Chemotaxis

HXA3 acts as a potent chemoattractant specifically for neutrophils, while it does not appear to attract eosinophils.[9][10][11] This specificity suggests a targeted role for HXA3 in the response to bacterial infections. The chemotactic activity of HXA3 is dependent on the establishment of a concentration gradient across the epithelial barrier.[1] Neutrophils sense this gradient and migrate from the basolateral to the apical side of the epithelium.[12]

Interestingly, HXA3 induces neutrophil chemotaxis without causing degranulation or superoxide (B77818) production, suggesting a more nuanced role in guiding neutrophils to the site of infection without prematurely activating their full effector functions.[3] HXA3 is also a natural inducer of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins that trap and kill pathogens.[13]

Data Presentation

The following tables summarize quantitative data from various studies on the chemoattractant activity of HXA3.

Table 1: In Vitro Neutrophil Transmigration Induced by HXA3

| Cell Line | HXA3 Concentration | % PMN Transmigration | Reference |

| A549 | ~50 ng/ml | Significant increase | [12] |

| T84 | >200 ng/ml | Significant increase | [12] |

Table 2: Effect of HXA3 on Neutrophil Intracellular Calcium Mobilization

| Chemoattractant | Concentration | Ca2+ Mobilization | Reference |

| This compound | 500 ng/ml | Yes | [1] |

| DiHETE | 500 ng/ml | Yes | [1] |

| KETE | 500 ng/ml | No | [1] |

| HETrE | 500 ng/ml | No | [1] |

| EET | 500 ng/ml | No | [1] |

| HPODE | 500 ng/ml | No | [1] |

Table 3: HXA3 Production by Epithelial Cells in Response to Pathogens

| Cell Line | Pathogen | HXA3 Concentration | Fold Increase | Reference |

| H292 | P. aeruginosa (PAO1) | 14.4 pg +/- 0.9 | >5-fold | [3] |

| Uninfected H292 | - | 2.6 pg +/- 1.9 | - | [3] |

Experimental Protocols

Neutrophil Trans-epithelial Migration Assay (Transwell Assay)

This assay is the gold standard for studying the migration of neutrophils across an epithelial barrier in response to a chemoattractant.

Materials:

-

Transwell inserts with a permeable membrane (e.g., 3.0 µm pore size)

-

Epithelial cells (e.g., T84, A549, or H292)

-

Human neutrophils, freshly isolated

-

Chemoattractant (e.g., HXA3, fMLP as a positive control)

-

Appropriate cell culture medium and buffers (e.g., HBSS)

Protocol:

-

Seed epithelial cells on the underside of the inverted Transwell inserts and culture until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Invert the Transwell inserts into a multi-well plate containing culture medium. The apical side of the epithelium now faces the lower chamber, and the basolateral side faces the upper chamber.

-

Add the chemoattractant (e.g., HXA3) to the lower (apical) chamber. For pathogen-induced migration, infect the apical surface of the epithelial cells with bacteria for a specified time, then wash to remove non-adherent bacteria.[12][14]

-

Add freshly isolated human neutrophils to the upper (basolateral) chamber.[12]

-

Incubate for a period of time (e.g., 2 hours) at 37°C in a 5% CO2 environment to allow for neutrophil migration.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by myeloperoxidase assay or by direct cell counting.[9]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with a chemoattractant, which is a key step in the chemotactic signaling cascade.

Materials:

-

Freshly isolated human neutrophils

-

Fluorescent calcium indicator dye (e.g., INDO-1)

-

Chemoattractant (e.g., HXA3)

-

Spectrofluorometer

Protocol:

-

Load the isolated neutrophils with the calcium indicator dye according to the manufacturer's instructions.

-

Resuspend the dye-loaded neutrophils in a suitable buffer.

-

Place the neutrophil suspension in a cuvette in the spectrofluorometer.

-

Establish a baseline fluorescence reading.

-

Add the chemoattractant (HXA3) to the cuvette and immediately begin recording the change in fluorescence over time.[1]

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration. Ratiometric measurements are typically used to quantify the change.[1]

Lipid Extraction and Analysis

This protocol is used to isolate and quantify HXA3 produced by epithelial cells.

Materials:

-

Supernatants from cultured epithelial cells (infected and uninfected)

-

C18 solid-phase extraction columns

-

Solvents (e.g., methanol, hexane (B92381), water)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Collect the apical supernatants from the epithelial cell cultures.

-

Acidify the supernatants.

-

Pass the acidified supernatants through a C18 column to bind the lipids.

-

Wash the column with water and then hexane to remove unwanted substances.

-

Elute the lipid fraction with methanol.[3]

-

Dry the eluted fraction under vacuum.

-

Resuspend the dried lipids in a suitable solvent for analysis.

-

Quantify the amount of HXA3 using LC-MS.[3]

Visualizations

Signaling Pathway of HXA3 Production and Action

Caption: HXA3 synthesis in epithelial cells and its chemotactic effect on neutrophils.

Experimental Workflow for Neutrophil Transmigration Assay

Caption: A typical workflow for an in vitro neutrophil transmigration assay.

Logical Relationship of HXA3 as a PEEC

Caption: The logical cascade from pathogen detection to neutrophil migration via HXA3.

Conclusion

This compound is a critical pathogen-elicited epithelial chemoattractant that plays a specific and vital role in guiding neutrophils across mucosal barriers to sites of infection. The elucidation of its synthesis pathway and mechanism of action has provided valuable insights into the complex processes of innate immunity at mucosal surfaces. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of HXA3 in inflammatory diseases and to explore the therapeutic potential of targeting the HXA3 pathway. Future research may focus on identifying the specific HXA3 receptor on neutrophils and developing selective inhibitors of the HXA3 synthetic pathway for the treatment of neutrophil-driven inflammatory pathologies.

References

- 1. pnas.org [pnas.org]

- 2. Identification of this compound in inflammatory events: a required role in neutrophil migration across intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Facilitates Neutrophilic Breach of Lipoxygenase-expressing Airway Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Polymorphonuclear cell transmigration induced by Pseudomonas aeruginosa requires the eicosanoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bacterial-induced this compound secretion as a pro-inflammatory mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The rat leukocyte-type 12-lipoxygenase exhibits an intrinsic this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathogen Induced Chemo-attractant this compound Drives Neutrophils, but not Eosinophils across Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathogen induced chemo-attractant this compound drives neutrophils, but not eosinophils across epithelial barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stemcell.com [stemcell.com]

- 12. Adhesion molecules involved in this compound-mediated neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Lipid Mediator this compound Is a Natural Inducer of Neutrophil Extracellular Traps in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct cellular sources of this compound and Leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Hepoxilin A3 Free Acid and its Methyl Ester

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the comparative biological activities of hepoxilin A3 (HxA3) in its free acid form versus its methyl ester derivative. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and cell signaling.

Introduction

This compound (HxA3) is an eicosanoid derived from the 12-lipoxygenase pathway of arachidonic acid metabolism. It is a potent bioactive lipid mediator implicated in a variety of physiological and pathological processes, including inflammation, neutrophil activation, and insulin (B600854) secretion. Historically, the methyl ester of HxA3 was predominantly used in research, based on the initial belief that the free acid form was unable to readily cross the cell membrane.[1][2] However, subsequent research has demonstrated that HxA3 free acid is indeed biologically active at submicromolar concentrations.[1][2]

This guide will delineate the distinct and overlapping biological functions of HxA3 free acid and HxA3 methyl ester, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Comparison of Biological Activities